Lipophilicity Advantage of the -SCF3 Group Over -CF3 and -SCH3 Groups in Drug Design
The trifluoromethylthio (-SCF3) group in 3-((Trifluoromethyl)thio)pyridine is a superior lipophilic modifier compared to the commonly used trifluoromethyl (-CF3) and methylthio (-SCH3) groups. A 2023 patent explicitly states that -SCF3 has a higher lipophilicity (Hansch π = 1.44) than -CF3, making it more effective for improving lipid solubility and metabolic stability of drug molecules [1]. This is reflected in a calculated LogP of 2.69 for the target compound, which is significantly higher than that of 3-(trifluoromethyl)pyridine or 3-(methylthio)pyridine [2].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | Hansch π = 1.44 for -SCF3 group; Calculated LogP = 2.69 [1][2] |
| Comparator Or Baseline | 3-(Trifluoromethyl)pyridine (no -S- linker); 3-(Methylthio)pyridine (-SCH3 group) |
| Quantified Difference | Higher lipophilicity for -SCF3 (π=1.44) compared to -CF3 and -SCH3 (exact values for comparators not specified). |
| Conditions | Hansch π constant values; Calculated LogP from molecular structure. |
Why This Matters
This quantifies the functional advantage of the -SCF3 group for enhancing membrane permeability and bioavailability, which is a critical selection criterion in drug and agrochemical discovery.
- [1] JUSTIA Patents. (2023). METHOD FOR PREPARING PYRIDINE COMPOUND SUBSTITUTED WITH TRIFLUOROMETHYLTHIO, DIFLUOROMETHYLTHIO OR TRIFLUOROMETHYL IN META POSITION (US Patent App. 20230365502). View Source
- [2] 化学科研者一站式服务平台. (n.d.). 3-(trifluoromethylsulfanyl)pyridine (CAS 58313-26-1). View Source
